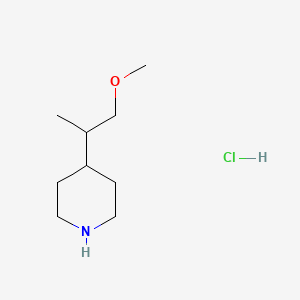
4-(2-Methoxy-1-methylethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Methoxy-1-methylethyl)piperidine hydrochloride, or 4-MMPH, is a chemical compound that has been studied for its potential biomedical applications. It is a derivative of the piperidine family of compounds and is composed of a piperidine ring with a methyl substitution at the 2-position and an ethyl substitution at the 4-position. 4-MMPH has been studied for its potential use as an anti-inflammatory, anti-cancer, and antiviral agent. In addition, 4-MMPH has been found to possess analgesic, anti-bacterial, and anti-fungal properties.
Scientific Research Applications
Radioligand Development for PET Imaging
- Synthesis for PET Imaging : A study focused on developing radioligands for non-invasive assessment of Dopamine D4 receptors using positron emission tomography (PET) involved the synthesis of a compound related to 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride. This research highlights its application in neuroimaging and brain research (Matarrese et al., 2000).
Modification in Synthetic Bacteriochlorins
- Incorporation in Bacteriochlorins : Another study demonstrated the integration of a spiro-piperidine unit into synthetic bacteriochlorins, which involved replacing a geminal dimethyl group to suppress dehydrogenation. This research signifies the compound's utility in fine-tuning the spectral properties of bacteriochlorins for potential applications in photodynamic therapy (Reddy et al., 2013).
Serotonin Ligand Analogs Synthesis
- Serotonin Ligand Analogs : The compound's analogs were synthesized as part of a study on serotonin ligands. This indicates its relevance in the development of novel compounds targeting serotonin receptors, potentially impacting neuropsychiatric disorder treatments (Rádl et al., 1999).
Piperidine Derivatives in Drug Impurity Analysis
- Impurity Analysis in Pharmaceuticals : A study identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. This research underlines the importance of piperidine derivatives in ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).
Antioxidant and Antimicrobial Properties
- Antioxidant and Antimicrobial Potential : Research on novel oxime esters derived from piperidin-4-one, a related compound, revealed significant antioxidant and antimicrobial activities. This suggests potential applications in developing new antimicrobial and antioxidant agents (Harini et al., 2014).
Analogs in Pharmacology
- Pharmacological Activities of Piperidine Analogs : A study synthesized various piperidone derivatives to investigate their pharmacological properties, including analgesic and local anesthetic activities. This underscores the compound's relevance in drug development and pharmacological research (Rameshkumar et al., 2003).
Sila-Analogues in Ligand Binding Studies
- Sila-Analogues in Neuroreceptor Studies : Research involving sila-analogues of spiro[indane-1,4‘-piperidine] type, which are selective σ ligands, was conducted to understand their structural and pharmacological properties. This signifies the compound's role in neuropharmacology and receptor-ligand interaction studies (Tacke et al., 2003).
Properties
IUPAC Name |
4-(1-methoxypropan-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSVLVISJVMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679011 |
Source


|
| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209587-37-0 |
Source


|
| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
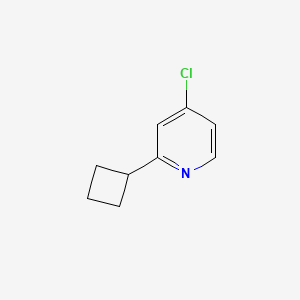
![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
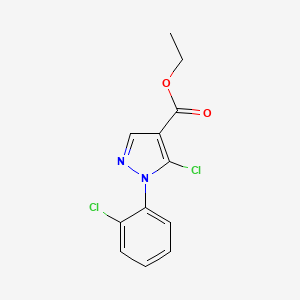

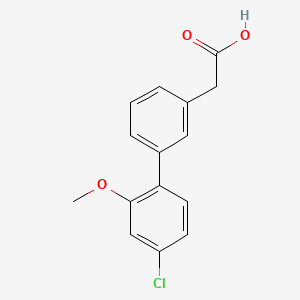

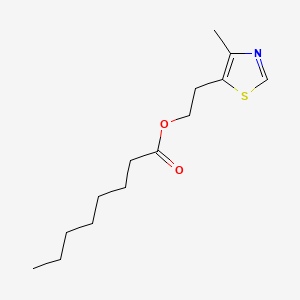
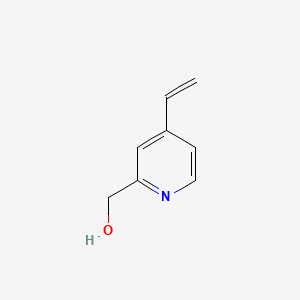


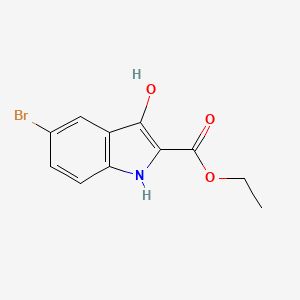
![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)


